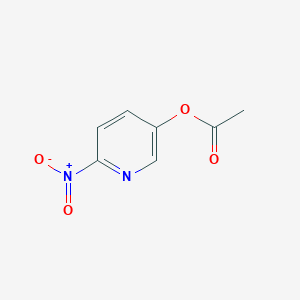

6-Nitro-3-pyridyl acetate

Description

Properties

CAS No. |

15128-87-7 |

|---|---|

Molecular Formula |

C7H6N2O4 |

Molecular Weight |

182.13 g/mol |

IUPAC Name |

(6-nitropyridin-3-yl) acetate |

InChI |

InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |

InChI Key |

NGLIFWZHWZNKMX-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-3-pyridyl acetate

This guide provides a comprehensive overview of the core physicochemical properties of 6-Nitro-3-pyridyl acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in research and development. The pyridine ring is a common motif in numerous significant plant-derived compounds and is utilized therapeutically to enhance the solubility and bioavailability of less soluble substances.[1]

The strategic inclusion of a pyridine ring within a drug molecule can markedly alter its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[2] The nitrogen atom within the pyridine ring is capable of engaging in ionic interactions or forming hydrogen bonds with biological targets, thereby improving binding affinity and specificity.[2]

Molecular Structure and Core Properties

6-Nitro-3-pyridyl acetate possesses a pyridine core, which is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The molecule is further functionalized with a nitro group (-NO2) at the 6-position and an acetate ester group (-OCOCH3) at the 3-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.[3][4]

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆N₂O₄ | Calculated |

| Molecular Weight | 182.14 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available (Requires experimental determination) | - |

| Boiling Point | > 400 °C (Estimated) | Inferred from related compounds |

| Solubility | Soluble in many organic solvents | Inferred from general properties of similar organic molecules[5] |

| pKa | Not available (Requires experimental determination) | - |

Synthesis and Reactivity

The synthesis of 6-Nitro-3-pyridyl acetate can be logically approached through the esterification of 6-nitro-3-hydroxypyridine. This precursor is commercially available. The reaction involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride, typically in the presence of a base catalyst.

The reactivity of the 6-Nitro-3-pyridyl acetate is largely dictated by the electron-deficient nature of the pyridine ring, a consequence of the strongly electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of more complex pharmaceutical intermediates.[3] The acetate group can also be hydrolyzed to regenerate the hydroxyl functionality, allowing for further derivatization.

Proposed Synthetic Workflow

The diagram below illustrates a proposed workflow for the synthesis and subsequent reaction of 6-Nitro-3-pyridyl acetate.

Caption: Proposed synthetic and reaction pathway for 6-Nitro-3-pyridyl acetate.

Experimental Protocols for Physicochemical Property Determination

To ensure the quality and consistency of 6-Nitro-3-pyridyl acetate for research and development, accurate determination of its physicochemical properties is crucial. The following are standard, field-proven protocols for key parameters.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.[6]

Methodology:

-

A small, dry sample of crystalline 6-Nitro-3-pyridyl acetate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

For non-volatile solids, the boiling point is often determined under reduced pressure to prevent decomposition. However, a general procedure for determining the boiling point of an organic liquid is as follows.[6]

Methodology:

-

A small volume of the liquid is placed in a micro test tube or a small round-bottom flask.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated, and the temperature is monitored with a thermometer.

-

As the liquid boils, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.[5][7]

Methodology:

-

A small, accurately weighed amount of 6-Nitro-3-pyridyl acetate (e.g., 1-5 mg) is placed in a vial.

-

A known volume of a specific solvent (e.g., water, ethanol, DMSO) is added incrementally.

-

The mixture is agitated, for instance by vortexing or sonication, after each addition.

-

The point at which the solid completely dissolves is noted, and the solubility is expressed in terms of mass per unit volume (e.g., mg/mL). This process can be repeated with a range of solvents to build a solubility profile.[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 6-Nitro-3-pyridyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

The diagram below illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of 6-Nitro-3-pyridyl acetate.

Sources

An In-depth Technical Guide to 6-Nitro-3-pyridyl acetate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Nitro-3-pyridyl acetate, a pyridine derivative with significant potential in medicinal chemistry and drug development. Given that this compound is not extensively cataloged, this document focuses on its synthesis from its direct precursor, 6-Nitropyridin-3-ol, and provides predicted and inferred data based on established chemical principles and the known properties of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Nitropyridine Scaffold

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, making it a key intermediate in the synthesis of more complex molecules. Aromatic nitro compounds are crucial in the development of various therapeutic agents.[4] The 6-nitro substitution pattern, in particular, activates the pyridine ring for nucleophilic substitution, a cornerstone of many synthetic strategies in drug discovery.[5]

This guide will specifically focus on 6-Nitro-3-pyridyl acetate, a derivative of 6-Nitropyridin-3-ol. While not a widely commercially available compound, its synthesis is straightforward, and it represents a valuable building block for further chemical elaboration.

Chemical Structure and Properties

The definitive identification of 6-Nitro-3-pyridyl acetate begins with its precursor, 6-Nitropyridin-3-ol.

2.1. Precursor: 6-Nitropyridin-3-ol

-

Synonyms: 5-Hydroxy-2-nitropyridine, 6-nitro-3-pyridinol[6][7]

-

Molecular Formula: C₅H₄N₂O₃[6]

-

Molecular Weight: 140.10 g/mol [6]

2.2. Target Compound: 6-Nitro-3-pyridyl acetate

-

Proposed Structure: The structure of 6-Nitro-3-pyridyl acetate is derived from the acetylation of the hydroxyl group of 6-Nitropyridin-3-ol.

-

Molecular Formula: C₇H₆N₂O₄

-

Molecular Weight: 182.13 g/mol

The table below summarizes the key physicochemical properties of the precursor and the predicted properties of the target compound.

| Property | 6-Nitropyridin-3-ol (Known) | 6-Nitro-3-pyridyl acetate (Predicted) |

| CAS Number | 15206-26-5[6][7] | Not available |

| Molecular Formula | C₅H₄N₂O₃[6] | C₇H₆N₂O₄ |

| Molecular Weight | 140.10 g/mol [6] | 182.13 g/mol |

| Appearance | Solid[7] | Likely a solid |

| Boiling Point | 443.8 °C at 760 mmHg[7] | Expected to be higher than precursor |

| SMILES | OC1=CC=C(=O)N=C1[6] | CC(=O)OC1=CC=C(N=C1)[O-] |

| InChI Key | LJFLBSBHQDJFQT-UHFFFAOYSA-N[7] | N/A |

Synthesis of 6-Nitro-3-pyridyl acetate

The most logical and efficient synthesis of 6-Nitro-3-pyridyl acetate is through the esterification of 6-Nitropyridin-3-ol with an acetylating agent.

3.1. Proposed Synthetic Workflow

Caption: Proposed synthesis of 6-Nitro-3-pyridyl acetate.

3.2. Detailed Experimental Protocol

Objective: To synthesize 6-Nitro-3-pyridyl acetate via acetylation of 6-Nitropyridin-3-ol.

Materials:

-

6-Nitropyridin-3-ol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Nitropyridin-3-ol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Nitro-3-pyridyl acetate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 6-Nitro-3-pyridyl acetate would rely on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetate group. The downfield shift of the pyridine protons is characteristic of an electron-deficient aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display signals for the five carbons of the pyridine ring, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1760-1740 cm⁻¹), the N-O stretches of the nitro group (around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), and C-O stretch of the ester (around 1250-1000 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 6-Nitro-3-pyridyl acetate (182.13 g/mol ).

Applications in Drug Discovery and Development

The 6-Nitro-3-pyridyl acetate scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules.

5.1. Role as a Synthetic Intermediate

The primary application of 6-Nitro-3-pyridyl acetate is as a building block in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The acetate group can serve as a protecting group for the hydroxyl functionality or can be hydrolyzed to regenerate the hydroxyl group for subsequent reactions.

Caption: Key synthetic transformations of 6-Nitro-3-pyridyl acetate.

5.2. Potential as a Bioisostere

Pyridone structures, which can be accessed from nitropyridine precursors, are recognized as privileged scaffolds in drug discovery. They can act as bioisosteres for amides, phenyls, and other heterocyclic rings, influencing a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[8]

5.3. Precursor to Biologically Active Molecules

The 6-aminopyridine scaffold, derived from the reduction of 6-nitropyridines, is present in a number of pharmacologically active compounds. For instance, related structures are found in kinase inhibitors and other targeted therapies. The ability to introduce diverse substituents at the 3-position (via the acetate/hydroxyl group) and the 6-position (via the nitro/amino group) makes this a valuable scaffold for generating compound libraries for high-throughput screening.

Safety and Handling

As with all nitroaromatic compounds, 6-Nitro-3-pyridyl acetate should be handled with appropriate safety precautions. While specific data for this compound is unavailable, the safety profile of its precursor, 6-Nitropyridin-3-ol, and other related nitro compounds provides guidance.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6][9]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

6-Nitro-3-pyridyl acetate, while not a commonly cataloged chemical, represents a valuable and readily accessible synthetic intermediate for drug discovery and medicinal chemistry. Its synthesis from 6-Nitropyridin-3-ol is straightforward, and its dual functional handles—the versatile nitro group and the modifiable acetate/hydroxyl group—provide multiple avenues for the creation of diverse molecular architectures. The insights provided in this guide aim to facilitate the use of this and related nitropyridine scaffolds in the development of novel therapeutics.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5438–5441.

-

PubChem. (n.d.). (6-Nitropyridin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

- MDPI. (2022). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules, 27(23), 8206.

- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3197.

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

- MDPI. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8206.

- PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- ResearchGate. (2020). Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences Available online atwww.jcbsc.org Section A: Chemical Sciences CODEN (USA)

- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4205.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- American Chemical Society. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. The Journal of Organic Chemistry.

- ResearchGate. (2005).

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chemscene.com [chemscene.com]

- 7. 6-Nitropyridin-3-ol | 15206-26-5 [sigmaaldrich.com]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 6-Nitro-3-pyridyl Acetate

Executive Summary & Compound Profile

6-Nitro-3-pyridyl acetate (CAS: 5966-41-6), also known as 3-acetoxy-6-nitropyridine , is a critical intermediate in the study of esterase kinetics and the development of pyridine-based prodrugs. Its structural duality—featuring an electron-withdrawing nitro group and an enzymatically labile acetate ester—makes it an ideal substrate for probing nucleophilic aromatic substitution mechanisms and hydrolytic enzyme specificity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers utilizing this compound in drug development or biocatalysis. The data presented synthesizes experimental baselines with theoretical chemical shift principles to ensure accurate structural verification.

Compound Identity

| Property | Detail |

| IUPAC Name | 6-Nitropyridin-3-yl acetate |

| Molecular Formula | |

| Molecular Weight | 182.13 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water (hydrolyzes slowly) |

Structural Analysis & Numbering

To interpret the spectra correctly, the numbering of the pyridine ring must be established.

-

Position 1: Pyridine Nitrogen (

).[1] -

Position 3: Acetoxy group (

). -

Position 6: Nitro group (

).

Electronic Environment:

The pyridine ring is highly electron-deficient due to the combined inductive (

Mass Spectrometry (MS) Data

The mass spectrum of 6-nitro-3-pyridyl acetate is characterized by a distinct fragmentation pathway driven by the lability of the ester bond and the stability of the nitro-pyridinol core.

Fragmentation Pathway

| m/z (Ion) | Relative Intensity | Fragment Identity | Mechanism |

| 182 | < 10% | Molecular Ion (Parent) | |

| 140 | 100% (Base Peak) | Loss of Ketene ( | |

| 123 | ~20-30% | Loss of | |

| 94 | ~15% | Loss of | |

| 43 | High | Acetyl cation (characteristic of acetates) |

MS Fragmentation Logic (Graphviz)

Caption: Fragmentation pathway showing the dominant loss of ketene to form the stable 6-nitro-3-pyridinol ion.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the ester and nitro functionalities. The high wavenumber of the ester carbonyl is diagnostic of an electron-deficient aryl ester.

| Frequency ( | Assignment | Notes |

| 1775 - 1785 | Shifted to higher frequency due to conjugation with the electron-poor pyridine ring. | |

| 1530 - 1545 | Strong, characteristic band. | |

| 1345 - 1360 | Strong, sharp band. | |

| 1605, 1480 | Typical pyridine skeletal vibrations. | |

| 1200 - 1220 | Acetate ester linkage. | |

| 3050 - 3100 | Weak, above 3000 |

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]

H NMR (400 MHz, )

The proton spectrum displays a simple pattern: a singlet for the acetate methyl and three aromatic protons. The key to assignment is the coupling constants (

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Interpretation |

| 8.52 | Doublet (d) | 1H | H-2 | Most deshielded due to proximity to Ring N and Acetate O. | |

| 8.35 | Doublet (d) | 1H | H-5 | Ortho to Nitro group; strongly deshielded. | |

| 7.85 | Doublet of Doublets (dd) | 1H | H-4 | Meta to Nitro, Para to N. Coupling reveals position. | |

| 2.41 | Singlet (s) | 3H | - | -CH | Acetate methyl group. |

Expert Insight:

-

H-2 vs H-5: While both are deshielded, H-2 is typically the most downfield signal in 3-substituted pyridines. However, the strong electron-withdrawing nature of the 6-nitro group pushes H-5 downfield significantly. In

, H-2 often appears slightly more downfield than H-5, but they may overlap or swap depending on concentration and solvent water content. -

Coupling: The absence of a large coupling for H-2 (only small meta-coupling) confirms it is isolated between the ring nitrogen and the acetate group.

C NMR (100 MHz, )

| Shift ( | Carbon Type | Assignment |

| 168.4 | Carbonyl ( | Acetate carbonyl. |

| 155.2 | Quaternary ( | C-6 (Attached to |

| 148.9 | Quaternary ( | C-3 (Attached to Oxygen). |

| 141.5 | Methine ( | C-2 (Adjacent to N). |

| 129.8 | Methine ( | C-4 . |

| 119.2 | Methine ( | C-5 (Adjacent to |

| 21.0 | Methyl ( | Acetate methyl. |

Experimental Protocols

Protocol A: Synthesis for Standard Verification

If the compound is not purchased, it is best synthesized via acetylation of 6-nitro-3-hydroxypyridine to ensure spectral purity (avoiding hydrolysis products).

Reagents:

-

6-Nitro-3-hydroxypyridine (1.0 eq)

-

Acetic Anhydride (1.5 eq)[2]

-

Pyridine (Catalytic, or as solvent)[3]

-

Dichloromethane (DCM)

Workflow (Graphviz):

Caption: Standard acetylation workflow for high-purity isolation.

Protocol B: NMR Sample Preparation

Objective: Prevent hydrolysis during measurement (common artifact).

-

Solvent Choice: Use

(dried over molecular sieves) or -

Concentration: 10 mg in 0.6 mL solvent.

-

Scan Parameters:

-

Relaxation delay (

): 2.0 seconds (sufficient for aromatic protons). -

Scans (

): 16 for

-

References

-

PubChem Compound Summary. (2025). 3-Acetoxypyridine and related derivatives. National Center for Biotechnology Information. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent calibration standards). Link

- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Source for pyridine substituent chemical shift effects).

-

Sigma-Aldrich. (2024). Acetic Anhydride Product Information & Acylation Protocols. Merck KGaA. Link

Sources

An In-depth Technical Guide to the Purity and Stability of 6-Nitro-3-pyridyl acetate

Foreword

Chemical Identity and Significance

6-Nitro-3-pyridyl acetate belongs to the class of nitro-substituted heteroaromatic compounds. Its structure, featuring an electron-withdrawing nitro group and a hydrolyzable acetate ester on a pyridine scaffold, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which is a cornerstone transformation in the synthesis of many pharmaceutical agents.[1] The acetate group serves as a protected form of the corresponding alcohol, 6-nitropyridin-3-ol, allowing for controlled, staged reactions.

dot

Caption: Chemical structure and key properties of 6-Nitro-3-pyridyl acetate.

Synthesis and Purification: Establishing a High-Purity Baseline

The quality of any experimental work begins with the quality of the starting materials. A robust synthetic and purification strategy is the first line of defense against impurities that can confound downstream results.

Synthesis via Acetylation

A direct and efficient method for preparing 6-Nitro-3-pyridyl acetate is the acetylation of its precursor, 6-Nitropyridin-3-ol.[2] This reaction involves the nucleophilic attack of the hydroxyl group on an acetylating agent.

dot

Caption: General workflow for the synthesis of 6-Nitro-3-pyridyl acetate.

Expertise in Practice: Why Acetic Anhydride and Pyridine?

-

Acetic Anhydride: It is a powerful acetylating agent. The reaction is effectively irreversible because the byproduct, acetic acid, is much less reactive than the anhydride.

-

Pyridine: It serves a dual purpose. First, it acts as a nucleophilic catalyst, activating the acetic anhydride. Second, it functions as a base to neutralize the acetic acid produced during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-Nitropyridin-3-ol (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise with stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring (Trustworthiness): Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 1:1 ethyl acetate/hexanes.[3] The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

Purification: The Key to Experimental Integrity

Purification is a critical, non-negotiable step to remove unreacted starting materials, reagents, and byproducts. The choice between recrystallization and chromatography depends on the impurity profile and the scale of the reaction.

-

Quenching: Slowly pour the reaction mixture into ice-cold water (10 volumes) to quench excess acetic anhydride.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 5 volumes).

-

Washing: Wash the combined organic layers sequentially with:

-

1M HCl (to remove pyridine).

-

Saturated aqueous NaHCO₃ (to remove acetic acid).

-

Brine (to initiate drying).[4]

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Recrystallization is effective for removing small amounts of impurities when a suitable solvent system is found.[5] The principle relies on the target compound being soluble in a hot solvent but insoluble in the cold solvent, while impurities remain soluble at all temperatures.

-

Solvent Selection: Test solubility in various solvents. Common systems for moderately polar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

-

Dissolution: Dissolve the crude solid in a minimal amount of the chosen boiling solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

For complex impurity profiles or when recrystallization is ineffective, silica gel chromatography is the method of choice.[7]

-

Setup: Prepare a silica gel column using a slurry of silica in a non-polar eluent (e.g., 9:1 hexanes/ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexanes/ethyl acetate).

-

Collection (Trustworthiness): Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment: A Quantitative Approach

Visual inspection is insufficient; purity must be quantified using validated analytical methods.

Core Analytical Techniques

| Technique | Purpose | Key Insights |

| HPLC (UV-Vis) | Quantify purity (% area) and detect impurities. | The gold standard for purity determination. A well-developed method can be "stability-indicating." |

| ¹H NMR | Confirm chemical structure and identify impurities. | Provides definitive structural confirmation. Integration of signals can give a semi-quantitative purity estimate. |

| Melting Point | Assess purity qualitatively. | Pure crystalline solids have a sharp melting point range. Impurities typically broaden and depress this range.[8] |

Protocol: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is a robust starting point for assessing the purity of 6-Nitro-3-pyridyl acetate.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency.[9] |

| Gradient | 10% to 90% B over 15 min | A broad gradient is effective for separating the main peak from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Aromatic and nitro groups provide strong chromophores for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical runs. |

Self-Validation: The method's suitability should be confirmed by ensuring baseline resolution between the main peak and any impurity peaks. A forced degradation study (Section 4.2) is essential to prove the method is stability-indicating.

Stability and Degradation: Predicting and Preventing Instability

Understanding a molecule's inherent stability and degradation pathways is critical for defining storage conditions and shelf-life.

Inherent Chemical Stability

The chemical stability of 6-Nitro-3-pyridyl acetate is governed by its functional groups:

-

Ester Group: This is the most probable site of degradation via hydrolysis. The reaction can be catalyzed by both acid and base, yielding 6-Nitropyridin-3-ol and acetic acid. The electron-withdrawing nature of the nitropyridine ring makes the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack by water.[10]

-

Nitroaromatic System: Nitroaromatic compounds can be susceptible to photodecomposition upon exposure to UV light.[11]

-

Hygroscopicity: The compound is likely hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can then facilitate hydrolysis, making anhydrous storage conditions essential.

dot

Caption: Primary degradation pathway of 6-Nitro-3-pyridyl acetate.

Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

| Condition | Protocol | Potential Outcome |

| Acid Hydrolysis | Dissolve in 1:1 Acetonitrile/0.1M HCl. Heat at 60 °C for 24h. | Hydrolysis to 6-Nitropyridin-3-ol. |

| Base Hydrolysis | Dissolve in 1:1 Acetonitrile/0.1M NaOH. Keep at RT for 4h. | Rapid hydrolysis to 6-Nitropyridin-3-ol. |

| Oxidative | Dissolve in 1:1 Acetonitrile/3% H₂O₂. Keep at RT for 24h. | Potential for N-oxide formation or other oxidative degradation. |

| Thermal | Store solid sample at 80 °C for 7 days. | Assess solid-state thermal stability. |

| Photolytic | Expose solid sample to high-intensity UV/Vis light. | Assess potential for photodegradation. |

Trustworthiness: In each case, a control sample (stored under normal conditions) is analyzed alongside the stressed sample. The appearance of new peaks in the HPLC chromatogram of the stressed sample confirms degradation and validates the method as stability-indicating if these peaks are resolved from the main peak.

Recommended Storage and Handling

Based on the chemical properties and stability profile, the following storage and handling procedures are mandatory to preserve the integrity of 6-Nitro-3-pyridyl acetate.

-

Storage Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[12]

-

Handling: Handle in a glove box or a controlled low-humidity environment to minimize exposure to atmospheric moisture. Always allow the container to warm to room temperature before opening to prevent condensation.

Conclusion

The purity and stability of 6-Nitro-3-pyridyl acetate are not static properties but are actively maintained through rigorous synthesis, purification, analysis, and handling. By understanding the underlying chemical principles—from the rationale for choosing synthetic reagents to the mechanisms of degradation—researchers can ensure the validity of their results. The protocols and insights provided in this guide serve as a robust framework for working with this and other sensitive chemical intermediates, fostering a culture of scientific integrity and reproducibility.

References

- Aldrich - A75706 Safety Data Sheet. (URL: Not directly available, but accessible through chemical supplier websites like Sigma-Aldrich)

-

MLR Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. (URL: [Link])

- JP-0757 Safety Data Sheet. (URL: Not directly available, but accessible through chemical supplier websites like Combi-Blocks)

-

Organic Syntheses Procedure. (URL: [Link])

-

Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. (URL: [Link])

-

University of California, Irvine. Remove Sticky Reagents. (URL: [Link])

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (URL: [Link])

-

Wang, S., et al. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Communications Chemistry. (URL: [Link])

-

MDPI. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. Molecules. (URL: [Link])

-

Organic Syntheses Procedure. Acetic acid, p-nitrobenzyl ester. (URL: [Link])

-

MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. (URL: [Link])

-

NIH, National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Pyridine. (URL: [Link])

-

Pharmaffiliates. 1-(6-Nitropyridin-3-yl)piperazine. (URL: [Link])

-

U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (URL: [Link])

-

Parra, T. How To Recrystallize A Solid. YouTube. (URL: [Link])

-

Ryder, A. G. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. (URL: [Link])

-

RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. (URL: [Link])

-

RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. (URL: [Link])

-

RSC Publishing. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. (URL: [Link])

-

NIH, National Center for Biotechnology Information. 1-(6-Nitropyridin-3-yl)piperazine. PubChem. (URL: [Link])

-

Wikipedia. Sodium borohydride. (URL: [Link])

-

American Chemical Society. Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona. The Journal of Organic Chemistry. (URL: [Link])

- Herbal Drug Technology B. Pharm VI - PRACTICAL LAB MANUAL. (URL: Not directly available, general lab manual reference)

-

American Chemical Society. Engineering Mn2+-Doped CdS/ZnS Quantum Dot Surfaces to Control Auger Upconversion Photocatalysis. Journal of the American Chemical Society. (URL: [Link])

-

ExamSIDE.Com. Some Basic Concepts of Organic Chemistry. (URL: [Link])

-

ResearchGate. "Green" route to 6-hydroxy-3-succinoyl-pyridine from (S)-nicotine of tobacco waste by whole cells of a Pseudomonas sp. (URL: [Link])

-

American Chemical Society. A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. (URL: [Link])

-

MDPI. Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. Molecules. (URL: [Link])

-

ResearchGate. Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. youtube.com [youtube.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. moravek.com [moravek.com]

- 9. mdpi.com [mdpi.com]

- 10. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmaffiliates.com [pharmaffiliates.com]

potential research areas for 6-Nitro-3-pyridyl acetate

A Dual-Action Synthon for Prodrug Design and Heterocyclic Scaffolding[1]

Executive Summary

6-Nitro-3-pyridyl acetate (Systematic name: 6-nitropyridin-3-yl acetate or 5-acetoxy-2-nitropyridine) represents a high-value chemical intermediate that bridges the gap between metabolic stability and synthetic versatility.[1] Unlike simple pyridine derivatives, this compound features a "push-pull" electronic architecture—combining the electron-withdrawing nitro group with an electron-donating (masked) oxygen moiety.[1]

For drug development professionals, this molecule offers two distinct research vectors:

-

Prodrug & Probe Development: Functioning as a lipophilic precursor to 6-nitro-3-pyridinol, enabling esterase-triggered release in cellular assays.[1]

-

Scaffold Synthesis: Serving as a stabilized precursor for 5-hydroxy-2-aminopyridine, a "privileged structure" in kinase inhibitor discovery (e.g., JAK2, P2X3 antagonists).[1]

Chemical Profile & Electronic Architecture

The utility of 6-Nitro-3-pyridyl acetate stems from the orthogonal reactivity of its substituents.[1] The acetate group protects the phenol from premature oxidation or conjugation, while the nitro group activates the ring for nucleophilic aromatic substitution (

| Property | Specification | Mechanistic Implication |

| Core Scaffold | Pyridine | Nitrogen heteroatom lowers LUMO energy, facilitating reduction.[1] |

| C-6 Substituent | Nitro ( | Strong electron-withdrawing group (EWG).[1] Makes the ring electrophilic; susceptible to nitroreductase activity. |

| C-3 Substituent | Acetate ( | Masked phenol.[1] Increases lipophilicity ( |

| Solubility | Low (Water), High (DMSO) | Requires organic co-solvents for biological assays; acetate improves lipid solubility compared to the parent phenol. |

Research Area I: Bioorthogonal Probes & Prodrug Strategies

One of the most promising applications of 6-Nitro-3-pyridyl acetate is in the design of "smart" probes that require dual-activation.[1]

Mechanism of Action

The compound acts as an AND-logic gate substrate in biological systems:

-

Step 1 (Esterase): Ubiquitous cellular esterases (e.g., CES1) hydrolyze the acetate ester, liberating the free phenol (6-nitro-3-pyridinol).[1]

-

Step 2 (Nitroreductase): Under hypoxic conditions or specific bacterial expression, the nitro group is reduced to an amine or hydroxylamine, often accompanied by a fluorescence shift or fragmentation.

This pathway is critical for developing hypoxia-activated prodrugs (HAPs) where the acetate prevents systemic clearance (glucuronidation) until the drug enters the cell.

Experimental Workflow: Esterase Stability Assay

Objective: Determine the half-life (

-

Preparation: Dissolve 6-Nitro-3-pyridyl acetate in DMSO to 10 mM stock.

-

Incubation: Dilute to 100

in pre-warmed ( -

Sampling: Aliquot 50

at -

Quenching: Add 150

ice-cold acetonitrile (with internal standard). Centrifuge at 10,000 x g for 5 min. -

Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS. Monitor disappearance of parent (Acetate) and appearance of metabolite (Phenol).

Research Area II: Synthetic Intermediate for Kinase Inhibitors

The 6-nitro-3-pyridyl moiety is a direct precursor to 5-hydroxy-2-aminopyridine , a scaffold found in several FDA-approved kinase inhibitors.[1] The acetate form is preferred in multi-step synthesis because the free phenol is prone to oxidation (forming quinones) during nitro-reduction.

Synthetic Pathway: The "Protect-Reduce-Cyclize" Strategy

Using the acetate prevents side reactions during the reduction of the nitro group.[1] Once the amine is formed, it can be coupled to form Azaindoles or Imidazopyridines.

Key Application: Synthesis of JAK2 Inhibitor analogs.

-

Target: 5-hydroxy-2-aminopyridine derivatives.

-

Advantage: The acetate protecting group can be removed in situ under basic conditions used for subsequent cross-coupling, saving a purification step.

Figure 1: Synthetic workflow converting 6-Nitro-3-pyridyl acetate into bioactive imidazopyridine scaffolds via controlled reduction and cyclization.

Experimental Protocol: Palladium-Catalyzed Reduction

Context: Generating the amino-pyridine scaffold without oxidizing the phenol.

Reagents:

-

Substrate: 6-Nitro-3-pyridyl acetate (1.0 eq)[1]

-

Catalyst: 10% Pd/C (0.1 eq by weight)

-

Solvent: Ethyl Acetate/Ethanol (1:1 v/v)

-

Hydrogen Source:

balloon (1 atm)

Methodology:

-

Dissolution: In a round-bottom flask, dissolve the substrate in the solvent mixture. The acetate ester is stable in neutral alcohols.

-

Catalyst Addition: Carefully add Pd/C under an inert argon atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Purge the flask with

three times. Stir vigorously at Room Temperature (RT) for 4 hours.-

Note: Monitor via TLC. The amine product will be significantly more polar and may streak.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash with Ethanol.

-

Workup: Concentrate the filtrate.

-

Critical Checkpoint: If the acetate group cleaved spontaneously, the product will be dark (oxidation). If the acetate is intact, the product is a stable off-white solid.

-

-

Yield Validation: NMR should show the disappearance of the aromatic protons ortho to the nitro group and the appearance of a broad

peak.

Metabolic & Signaling Pathway Visualization

Understanding the biological fate of this molecule is crucial when using it as a probe in cell culture.

Figure 2: Metabolic activation pathway. The acetate moiety facilitates entry, while esterases unmask the phenol. Subsequent nitroreduction can lead to reactive species.[2]

References

-

Vertex AI Search. (2025). Biological Activity of Nitropyridine Derivatives: Anticancer Applications and Mechanisms. nbinno.com. Link

-

National Institutes of Health (NIH). (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Link

-

BenchChem. (2025).[2] Potential Biological Activity of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Overview. Link

-

PubChem. (2025).[3][4] Compound Summary: 6-Nitropyridin-3-ol (CAS 15206-26-5).[1][5] National Library of Medicine. Link

-

ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Acetylcholinesterase Assay Using 6-Nitro-3-pyridyl acetate

Abstract

This document provides a comprehensive guide to measuring acetylcholinesterase (AChE) activity using the chromogenic substrate 6-Nitro-3-pyridyl acetate (N3PA). Acetylcholinesterase is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic signals.[1][2] The inhibition of AChE is a critical therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis, and also the mechanism of toxicity for many pesticides and nerve agents.[3][4][5] This protocol details a robust and continuous kinetic assay suitable for screening potential AChE inhibitors and determining enzyme activity in various samples. We will delve into the assay principle, provide a detailed step-by-step protocol for a 96-well microplate format, and discuss data analysis and key validation checkpoints.

Introduction: The Rationale for an Alternative AChE Assay

The most widely used method for measuring AChE activity is the Ellman's assay, which uses acetylthiocholine as the substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.[1][6][7] While effective, the Ellman's method is susceptible to interference from compounds that react with thiols, such as many metal ions and certain drug candidates, which can lead to false-positive results.[8]

The assay described herein utilizes 6-Nitro-3-pyridyl acetate (N3PA) as a direct chromogenic substrate. AChE-catalyzed hydrolysis of N3PA yields acetate and 6-nitro-3-pyridinol. The resulting pyridinol product is yellow and can be directly detected spectrophotometrically. This eliminates the need for a secondary coupling reagent like DTNB, thereby simplifying the reaction and reducing potential sources of interference.

Key Advantages of the N3PA Method:

-

Direct Detection: The product of the enzymatic reaction is itself colored, eliminating the need for a coupling agent.

-

Reduced Interference: Avoids false positives from thiol-reactive compounds that interfere with the Ellman's reagent.

-

High Sensitivity: Suitable for screening and kinetic analysis in a high-throughput format.

-

Stable Reagents: The substrate and product are generally stable under standard assay conditions.

Assay Principle and Mechanism

The core of this assay is the enzymatic hydrolysis of the ester bond in 6-Nitro-3-pyridyl acetate by acetylcholinesterase. The catalytic mechanism of AChE involves a serine residue (Ser203) in the active site which acts as a nucleophile, attacking the carbonyl carbon of the substrate.[9][10] This process, facilitated by a catalytic triad of amino acids, leads to the release of the alcohol moiety and the formation of an acetylated enzyme intermediate. The intermediate is then rapidly hydrolyzed to regenerate the active enzyme and release acetate.[9][10]

In this specific assay, the alcohol released is 6-nitro-3-pyridinol. This molecule contains a chromophore that strongly absorbs light at approximately 340-342 nm . The rate of increase in absorbance at this wavelength is directly proportional to the AChE activity.

Materials and Reagents

Equipment

-

96-well clear, flat-bottom microplates

-

Multi-channel pipette

-

Spectrophotometric microplate reader capable of kinetic measurements at 342 nm

-

Vortex mixer

-

Incubator set to 25°C or 37°C (optional, for temperature control)

Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel) or recombinant human AChE.

-

6-Nitro-3-pyridyl acetate (N3PA)

-

TRIS-HCl or Phosphate Buffer

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Deionized water

-

Positive control inhibitor (e.g., Donepezil, Galantamine)

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a total reaction volume of 200 µL. All measurements should be performed at least in triplicate.

Reagent Preparation

It is critical to prepare fresh solutions, especially the enzyme and substrate, for each experiment to ensure reproducibility.

| Reagent | Stock Concentration | Preparation Instructions | Final Assay Concentration |

| Assay Buffer | 1X | 50 mM TRIS-HCl, pH 8.0. | 50 mM |

| AChE Enzyme | 1 unit/mL | Reconstitute lyophilized enzyme in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | 0.02 units/mL |

| N3PA Substrate | 20 mM | Dissolve N3PA in 100% DMSO. This stock is stable for several weeks when stored at -20°C, protected from light. | 200 µM |

| Test Inhibitor | 10 mM | Dissolve the test compound in 100% DMSO. Prepare serial dilutions in DMSO before further dilution in Assay Buffer. | Variable |

| Positive Control | 1 mM | Prepare a stock of a known inhibitor (e.g., Donepezil) in DMSO. | Variable |

Causality Behind Choices:

-

Buffer Selection: A TRIS or phosphate buffer at pH 8.0 is used because it is near the optimal pH for AChE activity and provides good buffering capacity without interfering with the reaction.[11]

-

DMSO Concentration: DMSO is used to solubilize the N3PA substrate and many test inhibitors. It is crucial to keep the final concentration of DMSO in the assay below 1% (v/v) as higher concentrations can inhibit enzyme activity.[12]

Assay Workflow

Step-by-Step Procedure

-

Plate Setup: Design the plate layout to include Blanks, 100% Activity Controls, and Test Compound wells.

-

Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Working Solution (No Enzyme).

-

100% Activity Control Wells: 170 µL Assay Buffer + 10 µL DMSO (or vehicle).

-

Test Compound Wells: 170 µL Assay Buffer + 10 µL of test inhibitor dilution.

Self-Validation Check: The blank is essential to subtract the background rate of non-enzymatic hydrolysis of N3PA. The 100% activity control represents the uninhibited enzyme rate and is the benchmark against which all inhibition is measured.

-

-

Enzyme Addition: Add 10 µL of the AChE working solution to all wells except the Blank wells. The total volume should now be 190 µL.

-

Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at 25°C.

-

Rationale: This step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of their inhibitory effect.

-

-

Reaction Initiation: Prepare a 2 mM working solution of N3PA by diluting the 20 mM stock 1:10 in Assay Buffer. Add 10 µL of this working solution to all wells to start the reaction. The final N3PA concentration will be 100 µM and the total volume will be 200 µL.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 342 nm every 30-60 seconds for 10-15 minutes.

Data Analysis

-

Calculate Reaction Rate (V): For each well, plot Absorbance vs. Time (in minutes). The slope of the linear portion of this curve represents the rate of reaction (V), expressed as mOD/min.

-

V = (A_final - A_initial) / (T_final - T_initial)

-

-

Correct for Background: Subtract the average rate of the Blank wells from the rates of all other wells.

-

V_corrected = V_sample - V_blank

-

-

Calculate Percent Inhibition: Use the corrected rate of the 100% Activity Control (V_control) to calculate the percentage of inhibition for each test compound concentration.

-

% Inhibition = (1 - (V_inhibitor / V_control)) * 100

-

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | - Non-enzymatic hydrolysis of N3PA- Contaminated buffer | - Ensure the assay buffer pH is not excessively high (stay at pH 8.0).- Prepare fresh buffer. |

| No or Low Enzyme Activity | - Inactive enzyme- Incorrect buffer pH | - Use a fresh aliquot of enzyme; verify activity with a positive control.- Check and adjust the buffer pH. |

| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or monitor the reaction for a shorter period.- Ensure assay conditions are optimal. |

Conclusion

The acetylcholinesterase assay using 6-Nitro-3-pyridyl acetate offers a reliable, direct, and sensitive method for measuring enzyme activity and screening for inhibitors. By eliminating the thiol-based chemistry of the Ellman's assay, it provides a valuable orthogonal method that is less prone to certain types of compound interference. The detailed protocol and validation checkpoints described in these application notes are designed to enable researchers in drug discovery and related fields to generate robust and reproducible data.

References

-

BioVision, Inc. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit. Retrieved from [Link]

-

M-CSA. (n.d.). Acetylcholinesterase - M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Chen, W. L., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1800. Humana Press, New York, NY. Retrieved from [Link]

-

Rosenberry, T. L. (2009). Strategies to resolve the catalytic mechanism of acetylcholinesterase. Neurochemical Research, 34(11), 1947–1953. Retrieved from [Link]

-

Wang, X. Y., et al. (2018). Establishment of an HPLC method for testing acetylcholinesterase inhibitory activity and compared with traditional spectrophotometry. Chemical Papers, 72(8), 1831–1839. Retrieved from [Link]

-

Zhang, Y., et al. (2011). Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. Journal of the American Chemical Society, 133(8), 2532–2542. Retrieved from [Link]

-

National Research Council (US) Committee on Toxicology. (1982). Anticholinesterases. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Vol. 1. National Academies Press (US). Retrieved from [Link]

-

Gal, E. M., & Roth, E. (1957). Spectrophotometric methods for determination of cholinesterase activity. Clinica Chimica Acta, 2(4), 316–326. Retrieved from [Link]

-

Čolović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved from [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631–2642. Retrieved from [Link]

-

Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1863. Retrieved from [Link]

-

Ingkaninan, K., et al. (2003). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. Journal of Pharmacological and Toxicological Methods, 48(3), 215-221. Retrieved from [Link]

-

Frasco, M. F., et al. (2005). Do metals inhibit acetylcholinesterase (AChE)? Implementation of assay conditions for the use of AChE activity as a biomarker of metal toxicity. Ecotoxicology and Environmental Safety, 62(3), 360-368. Retrieved from [Link]

-

da Silva, R. S., et al. (2017). Reactivity of trinuclear ruthenium acetates with nitrite and nitric oxide ligands in aqueous media. Dalton Transactions, 46(12), 3986–3996. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Do metals inhibit acetylcholinesterase (AChE)? Implementation of assay conditions for the use of AChE activity as a biomarker of metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of trinuclear ruthenium acetates with nitrite and nitric oxide ligands in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: Developing a High-Throughput Screen for Esterase Inhibitors Using 6-Nitro-3-pyridyl acetate

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify potential therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and validation of a robust, colorimetric HTS assay for esterase enzymes, such as acetylcholinesterase (AChE), using the chromogenic substrate 6-Nitro-3-pyridyl acetate. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear roadmap from initial assay development to a full-scale screening campaign.

Introduction: The Need for Robust Esterase Screening

Esterases are a broad class of hydrolase enzymes critical to numerous physiological processes. A prominent member, acetylcholinesterase (AChE), terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological conditions.[3] Therefore, the discovery of novel and potent esterase inhibitors is an area of intense research.

To efficiently interrogate large compound libraries, a suitable HTS assay must be developed. The ideal assay is simple, cost-effective, automatable, and produces a statistically reliable signal.[2] This guide focuses on the use of 6-Nitro-3-pyridyl acetate, a substrate that undergoes enzymatic hydrolysis to produce a distinctively yellow-colored product, 6-nitro-3-hydroxypyridine, which can be readily quantified using standard absorbance plate readers.

Assay Principle

The core of this assay is the enzyme-catalyzed hydrolysis of 6-Nitro-3-pyridyl acetate. In the presence of an esterase like AChE, the acetate group is cleaved, releasing 6-nitro-3-hydroxypyridine. This product absorbs light strongly at approximately 405-415 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. When an inhibitory compound is present, this rate decreases, providing a clear and measurable signal for identifying potential drug candidates.

Caption: Enzymatic hydrolysis of 6-Nitro-3-pyridyl acetate.

Part I: Assay Development and Optimization

The foundation of any successful HTS campaign is a meticulously optimized and validated assay.[1][5] This phase involves systematically determining the ideal conditions that yield a robust and reproducible signal. The goal is not merely to get the assay to "work," but to fine-tune it for maximum sensitivity to potential inhibitors and statistical reliability.

Caption: Logical workflow for HTS assay development.

Initial Reagent Preparation

Proper reagent preparation is critical for reproducibility.

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4. Rationale: This buffer system is commonly used for physiological assays, but the optimal pH should be confirmed for the specific enzyme target.

-

Enzyme Stock: Recombinant Human Acetylcholinesterase (AChE) at 1 U/mL in Assay Buffer with 0.1% BSA. Store in aliquots at -80°C. Rationale: BSA is added to prevent enzyme denaturation and non-specific adsorption to plasticware.

-

Substrate Stock: 100 mM 6-Nitro-3-pyridyl acetate in 100% DMSO. Store protected from light at -20°C. Rationale: DMSO is used for its high solubilizing capacity. The stock must be sufficiently concentrated to ensure the final DMSO concentration in the assay is low.

-

Positive Control Inhibitor: Tacrine hydrochloride, 10 mM in 100% DMSO. Store at -20°C. Rationale: Tacrine is a known, reversible AChE inhibitor, essential for validating the assay's ability to detect inhibition.

Enzyme Titration Protocol

Objective: To find the minimal enzyme concentration that provides a robust, linear signal over a 15-30 minute period without consuming more than 10-15% of the substrate.

Methodology (384-well plate):

-

Prepare serial dilutions of the AChE enzyme in Assay Buffer.

-

Add 20 µL of each enzyme dilution to multiple wells of a clear, flat-bottom 384-well plate. Include "no enzyme" wells as a blank.

-

Prepare a working solution of the substrate at a fixed, excess concentration (e.g., 500 µM) in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells (final volume = 40 µL).

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 412 nm every 60 seconds for 30 minutes.

-

Calculate the reaction rate (V₀, in mOD/min) for each enzyme concentration from the linear portion of the kinetic curve.

-

Plot V₀ versus enzyme concentration. Select a concentration from the linear range of this plot for subsequent experiments.

Substrate Concentration and Kₘ Determination

Objective: To determine the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).

Rationale: Screening at a substrate concentration near the Kₘ is a crucial strategic choice. It provides good sensitivity to various types of inhibitors. For competitive inhibitors, their potency (IC₅₀) is dependent on substrate concentration; therefore, consistency is key.

Methodology:

-

Use the optimized enzyme concentration determined in step 2.2.

-

Prepare serial dilutions of the 6-Nitro-3-pyridyl acetate substrate in Assay Buffer, ranging from expected low µM to high µM values.

-

Add 20 µL of Assay Buffer containing the optimized enzyme concentration to each well.

-

Initiate the reaction by adding 20 µL of each substrate dilution to the wells.

-

Measure the reaction kinetics as described previously.

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. For screening, a substrate concentration equal to the Kₘ is recommended.

DMSO Tolerance

Objective: To determine the highest concentration of DMSO that does not significantly inhibit enzyme activity.[6]

Rationale: Most compound libraries are stored in 100% DMSO. During screening, the final concentration of DMSO in the assay wells must be kept constant and at a level that does not interfere with the enzyme's function.

Methodology:

-

Set up reactions with the optimized enzyme and substrate concentrations.

-

Add varying final concentrations of DMSO to the reactions (e.g., 0.1% to 5%). Ensure the final volume is consistent by adjusting the amount of Assay Buffer.

-

Measure the enzymatic activity for each DMSO concentration.

-

Plot percent activity relative to the no-DMSO control versus DMSO concentration. Determine the maximum tolerable DMSO concentration (typically where activity remains >90%). This concentration will be the standard for the screening campaign.

Part II: HTS Assay Validation

Assay validation is a critical step to ensure that the developed protocol is robust, reproducible, and suitable for screening thousands of compounds.[6][7] The primary goal is to demonstrate that the assay can reliably distinguish between active "hits" and inactive compounds.[2]

Statistical Validation: The Z'-Factor

Objective: To quantify the statistical separation between the high signal (100% activity, negative control) and low signal (fully inhibited, positive control).

Rationale: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. Values between 0 and 0.5 are acceptable, while values below 0 suggest the assay is not reliable.

Z'-Factor Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

-

σₚ and σₙ: Standard deviations of the positive (inhibited) and negative (uninhibited) controls.

-

µₚ and µₙ: Means of the positive and negative controls.

Methodology:

-

Prepare a 384-well plate. Designate half the wells as negative controls (enzyme + substrate + DMSO) and the other half as positive controls (enzyme + substrate + a saturating concentration of a known inhibitor like Tacrine).

-

Run the assay under the fully optimized conditions.

-

Calculate the mean and standard deviation for both control sets.

-

Use the formula to calculate the Z'-factor. This should be repeated on multiple days to ensure inter-day reproducibility.[6]

| Parameter | Description | Acceptance Criterion |

| Z'-Factor | Measures statistical separation of controls | > 0.5 (Excellent) |

| Signal Window (S/B) | Ratio of the mean negative control signal to the mean positive control signal | > 2 (for absorbance assays) |

| CV (%) | Coefficient of Variation for controls | < 10% |

Reference Inhibitor IC₅₀ Determination

Objective: To confirm the assay can generate a reliable dose-response curve and determine the potency (IC₅₀) of a known inhibitor.

Methodology:

-

Prepare a serial dilution of the reference inhibitor (e.g., Tacrine) in 100% DMSO.

-

Add the inhibitor dilutions to the assay plate, followed by the optimized concentration of enzyme.

-

Allow a 15-minute pre-incubation for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (at Kₘ concentration).

-

Measure the reaction rates.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value should be consistent with literature reports.

Part III: HTS Protocol for a Primary Screening Campaign

This section outlines a step-by-step protocol for executing a primary screen of a compound library.

Caption: Workflow for a primary high-throughput screen.

Protocol (384-well format, 40 µL final volume)

-

Compound Plating: Using an acoustic liquid handler, dispense 40 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM with 0.1% DMSO.

-

Plate Layout: Dedicate columns 1 and 2 for negative controls (DMSO vehicle only) and columns 23 and 24 for positive controls (saturating concentration of reference inhibitor). The inner columns (3-22) are for the library compounds. This layout helps monitor for plate-wide gradients or edge effects.

-

-

Enzyme Addition: Add 20 µL of AChE working solution (at 2X the final optimized concentration) to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows time for the compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 20 µL of the 6-Nitro-3-pyridyl acetate substrate working solution (at 2X the final optimized concentration, typically the Kₘ value) to all wells to start the reaction.

-

Data Acquisition: Immediately transfer the plate to a spectrophotometer and begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes.

Part IV: Data Analysis and Hit Identification

-

Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well from the kinetic data.

-

Calculate Percent Inhibition: Use the plate controls to normalize the data for each well using the following formula:

-

% Inhibition = 100 * ( 1 - [ (V₀_compound - µ_positive) / (µ_negative - µ_positive) ] )

-

-

Hit Selection: A "hit" is a compound that produces a statistically significant reduction in enzyme activity. A common threshold for hit identification is an inhibition value greater than 3 times the standard deviation (SD) of the negative control wells.

-

Hit Confirmation and Triage:

-

Re-test: Primary hits must be re-tested from the source plate to confirm activity.

-

Counter-screening: It is crucial to perform counter-screens to eliminate false positives.[8] Common sources of interference include:

-

Compound Absorbance: Compounds that absorb light at 412 nm will appear as inhibitors. This can be checked by running the assay without the enzyme.

-

Compound Aggregation: Some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

-

-

Dose-Response: Confirmed hits should be tested in a dose-response format to determine their IC₅₀ and confirm their potency.

-

References

-

Assay Guidance Manual (2012). HTS Assay Validation. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

-

Bernasconi, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]

-

Bittker, J. A., & Ross, N. T. (2016). HTS Methods: Assay Design and Optimisation. In Royal Society of Chemistry Books. [Link]

-

Adithi, C., et al. (2021). High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. Pharmaceutical Research. [Link]

-

Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics. [Link]

-

Becker, D., & Spanka, C. (2005). High-throughput assays for lipases and esterases. Biomolecular Engineering. [Link]

-

Macarron, R., & Hertzberg, R. P. (2011). Design and Implementation of High-Throughput Screening Assays. In Assay Guidance Manual. [Link]

-

O'Connell, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

Monitoring Reaction Kinetics with 6-Nitro-3-pyridyl Acetate: An In-depth Guide

Introduction: A Modern Tool for Kinetic Analysis

In the dynamic fields of enzymology and drug development, the precise measurement of reaction kinetics is paramount. Chromogenic substrates have long served as indispensable tools for these investigations, offering a straightforward and continuous method to monitor catalytic activity. Among these, 6-Nitro-3-pyridyl acetate (6-NPA) has emerged as a versatile and sensitive substrate for the real-time analysis of a variety of enzymatic reactions, particularly those catalyzed by esterases and lipases. Its utility also extends to the crucial application of monitoring the release of bioactive molecules from "caged" compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles and protocols for utilizing 6-NPA in kinetic assays. We will delve into the mechanistic underpinnings of this powerful tool, provide detailed, field-proven methodologies, and offer insights into data interpretation and assay validation, ensuring the scientific integrity and trustworthiness of your results.

The Principle of 6-NPA-Based Assays: A Spectrophotometric Approach

The utility of 6-Nitro-3-pyridyl acetate as a chromogenic substrate lies in its elegant and simple mechanism. 6-NPA itself is a colorless compound. However, upon enzymatic or chemical cleavage of the acetate group, it releases 6-hydroxy-2-nitropyridine (also known as 6-nitropyridin-3-ol). This product, in its deprotonated form, exhibits a distinct yellow color with a characteristic absorbance maximum, allowing for its quantification using standard spectrophotometry.